molecular formula C7H9N3O3 B2673219 ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate CAS No. 2028179-65-7

ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Cat. No.: B2673219
CAS No.: 2028179-65-7
M. Wt: 183.167
InChI Key: DQBDWNRRLRUAJR-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Esterification: The resulting triazole derivative is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the ester moiety can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-hydroxyacetate.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-1,2,3-triazol-5-yl)-2-oxoacetate: Lacks the methyl group on the triazole ring.

    Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-(1-Methyl-1H-1,2,3-triazol-5-yl)acetic acid: The ester group is replaced by a carboxylic acid.

Uniqueness

This compound is unique due to the presence of both the triazole ring and the ester functional group, which confer distinct reactivity and biological activity. The methyl group on the triazole ring can influence the compound’s electronic properties and steric interactions, making it a valuable scaffold in drug design and synthesis.

Properties

IUPAC Name

ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDWNRRLRUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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